![molecular formula C11H9NO2S B1330088 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid CAS No. 35195-86-9](/img/structure/B1330088.png)
3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid
Overview
Description
3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is a chemical compound with the CAS Number: 35195-86-9 . It has a molecular weight of 219.26 .
Molecular Structure Analysis
The InChI code for 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is 1S/C11H9NO2S/c1-7-6-15-10 (12-7)8-3-2-4-9 (5-8)11 (13)14/h2-6H,1H3, (H,13,14) . This indicates the presence of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom in the molecule.Physical And Chemical Properties Analysis
The melting point of 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid is between 190-193°C . The compound is solid at room temperature .Scientific Research Applications
Biological Activities
Thiazoles, which include “3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid”, have been found to possess a wide range of biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their in vitro antioxidant properties . The IC50 values revealed that some of the synthesized compounds were showing potent antioxidant activity .
Herbicidal Activities
Thiazole derivatives, when fluorine-containing phenyl groups are introduced into molecular structures, have shown moderate to good herbicidal activities .
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial activity . In the active site region of oxidoreductase 1XDQ protein, certain amino acids can play an important role in showing antibacterial activity .
Antifungal Activity
In the same active region in 3QLS protein, certain amino acids play an important role, enhancing antifungal activity .
ALK5 Inhibition
A potent and selective ALK5 inhibitor, which is a thiazole derivative, exhibited good enzyme inhibitory activity as well as inhibitory activity against TGF-β-induced Smad2/3 phosphorylation at a cellular level .
Safety and Hazards
Future Directions
While specific future directions for 3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid are not mentioned in the search results, research into thiazole derivatives is ongoing due to their wide range of biological activities . Further studies could focus on optimizing the structure of these compounds to enhance their therapeutic potential .
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-6-15-10(12-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXENPEKCGWEERP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188696 | |
Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-1,3-thiazol-2-yl)benzoic acid | |
CAS RN |
35195-86-9 | |
Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035195869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3-(4-methyl-2-thiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-methyl-1,3-thiazol-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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